5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid is an organic compound with a complex structure that includes a diethylamino group, a methyl group, a phenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with a suitable precursor, such as a ketone or aldehyde, followed by further functionalization to introduce the phenyl and carboxylic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid include other amino acid derivatives and compounds with similar functional groups, such as:
- 5-Aminolevulinic acid
- 5-Aminosalicylic acid
- N-alkylated amino acid amides
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
5449-38-7 |
---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
5-(diethylamino)-3-methyl-5-oxo-2-phenylpentanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-4-17(5-2)14(18)11-12(3)15(16(19)20)13-9-7-6-8-10-13/h6-10,12,15H,4-5,11H2,1-3H3,(H,19,20) |
InChI Key |
RWXVXJHXECKPHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC(C)C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.